Cyclopentanemethanol, 1,2-dimethyl-2-(4-methylphenyl)-, (1R,2R)-
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Overview
Description
Cyclopentanemethanol, 1,2-dimethyl-2-(4-methylphenyl)-, (1R,2R)- is an organic compound with the molecular formula C15H22O and a molecular weight of 218.339. This compound is characterized by a cyclopentane ring substituted with a methanol group, two methyl groups, and a 4-methylphenyl group. It is a chiral molecule with specific stereochemistry denoted by (1R,2R)-configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanemethanol, 1,2-dimethyl-2-(4-methylphenyl)-, (1R,2R)- typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The methyl and 4-methylphenyl groups are introduced through alkylation reactions using suitable alkylating agents.
Addition of the Methanol Group: The methanol group is added via hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanemethanol, 1,2-dimethyl-2-(4-methylphenyl)-, (1R,2R)- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium dichromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Cyclopentanemethanol, 1,2-dimethyl-2-(4-methylphenyl)-, (1R,2R)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanemethanol, 1,2-dimethyl-2-(4-methylphenyl)-, (1R,2R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanemethanol: A simpler analog without the additional methyl and phenyl groups.
1,2-Dimethylcyclopentane: Lacks the methanol and phenyl groups.
4-Methylphenylcyclopentane: Contains the phenyl group but lacks the methanol and additional methyl groups.
Uniqueness
Cyclopentanemethanol, 1,2-dimethyl-2-(4-methylphenyl)-, (1R,2R)- is unique due to its specific combination of substituents and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
740800-48-0 |
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Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
[(1R,2R)-1,2-dimethyl-2-(4-methylphenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C15H22O/c1-12-5-7-13(8-6-12)15(3)10-4-9-14(15,2)11-16/h5-8,16H,4,9-11H2,1-3H3/t14-,15+/m0/s1 |
InChI Key |
NEFGQLRTSNMYLD-LSDHHAIUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@]2(CCC[C@@]2(C)CO)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCC2(C)CO)C |
Origin of Product |
United States |
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